molecular formula C16H13FN2O3S B11501274 N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11501274
M. Wt: 332.4 g/mol
InChI Key: IPMJQMYIJLIABL-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable fluorinated reagent under acidic conditions.

    Attachment of the Acetamide Group: The benzothiazole derivative is then reacted with chloroacetic acid or its derivatives to introduce the acetamide group.

    Introduction of the Methoxyphenoxy Group: Finally, the compound is reacted with 4-methoxyphenol in the presence of a base to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and anticancer agent, with studies indicating its ability to inhibit the growth of certain bacteria and cancer cell lines.

    Medicine: The compound is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer cells, the compound may induce apoptosis by activating certain signaling pathways or inhibiting cell proliferation.

Comparison with Similar Compounds

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide can be compared with other benzothiazole derivatives, such as:

    N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with a chlorine atom instead of a fluorine atom, which may affect its biological activity and chemical reactivity.

    N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group, which may influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H13FN2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C16H13FN2O3S/c1-21-11-3-5-12(6-4-11)22-9-15(20)19-16-18-13-7-2-10(17)8-14(13)23-16/h2-8H,9H2,1H3,(H,18,19,20)

InChI Key

IPMJQMYIJLIABL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)F

Origin of Product

United States

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